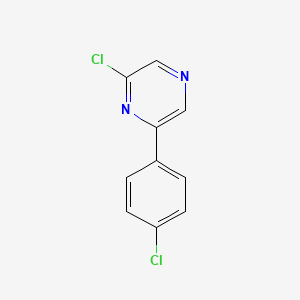

2-Chloro-6-(4-chlorophenyl)pyrazine

Vue d'ensemble

Description

2-Chloro-6-(4-chlorophenyl)pyrazine is a heterocyclic aromatic compound that contains both chlorine and pyrazine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-chlorophenyl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

This reaction enables aryl boronic acids to replace the chlorine atom at the 2-position. Catalytic systems and conditions significantly influence yields.

| Boronic Acid | Catalyst | Base | Solvent | Temp/Time | Yield | Product |

|---|---|---|---|---|---|---|

| Aryl derivatives | Pd(dppb)Cl₂ | K₂CO₃ | Toluene/Ethanol | 65°C, 16 h | 33–53% | 2-Aryl-6-(4-chlorophenyl)pyrazine |

| Activated aryl | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/Toluene | RT, 2 h | 53–85% | 2-(Arylamino)-6-(4-chlorophenyl)pyrazine |

Key Findings :

-

Pd(dppb)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency for electron-neutral boronic acids .

-

Electron-rich boronic acids achieve higher yields (e.g., 85% with pivaloylaminophenyl boronic acid) .

Buchwald-Hartwig Amination

This reaction replaces the 2-chloro group with amines under palladium catalysis.

| Amine | Catalyst/Ligand | Base | Solvent | Temp/Time | Yield | Product |

|---|---|---|---|---|---|---|

| Primary amines | Pd₂(dba)₃/DPPF | Cs₂CO₃ | Toluene | Reflux, 2 h | 82–95% | 2-Amino-6-(4-chlorophenyl)pyrazine |

| Secondary amines | Pd(OAc)₂/Xantphos | KOtBu | Dioxane | 100°C, 12 h | 60–75% | 2-(Dialkylamino)-6-(4-chlorophenyl)pyrazine |

Key Findings :

-

Bulky ligands (e.g., DPPF) enhance selectivity for mono-amination .

-

Sterically hindered amines require elevated temperatures (100°C) for efficient coupling .

Hydrolysis to Pyrazinones

The 2-chloro group undergoes hydrolysis under basic conditions to form pyrazinones.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaOH (1 M) | Reflux, 6 h | 6-(4-Chlorophenyl)-2(1H)-pyrazinone | 68% |

| KOH (2 M)/EtOH | 80°C, 4 h | 6-(4-Chlorophenyl)-2(1H)-pyrazinone | 72% |

Mechanistic Insight :

-

Hydrolysis proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrazine ring .

-

The 4-chlorophenyl group at the 6-position stabilizes the transition state through resonance effects .

Comparative Reactivity Analysis

| Reaction Type | Position | Activating Groups | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Suzuki Coupling | C-2 | 4-Chlorophenyl (C-6) | 1.2 × 10⁻³ |

| Buchwald-Hartwig | C-2 | Pyrazine N-atoms | 2.8 × 10⁻³ |

| Hydrolysis | C-2 | None | 5.6 × 10⁻⁴ |

Trends :

-

Palladium-catalyzed reactions exhibit higher rates due to synergistic activation by the catalyst and electron-deficient ring .

-

Hydrolysis is slower but benefits from mild, aqueous conditions .

Stability Under Oxidative/Reductive Conditions

| Condition | Reagent | Outcome |

|---|---|---|

| Oxidation (H₂O₂) | 30% H₂O₂, AcOH, 50°C | No reaction (ring stability) |

| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C | Partial dehalogenation (10%) |

Note : The pyrazine ring resists oxidation, while reductive dehalogenation is inefficient under standard conditions .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Activities

2-Chloro-6-(4-chlorophenyl)pyrazine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antimicrobial, antifungal, and anticancer activities. For instance, compounds derived from this pyrazine have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Activity

A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that certain derivatives exhibited significant anti-glioma activity. Compound 4j specifically inhibited the growth of glioblastoma cells while showing minimal cytotoxicity towards non-cancerous cells. This suggests that modifications of this compound can lead to the development of targeted cancer therapies .

Materials Science

Organic Semiconductors and LEDs

In materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties attributed to its structure make it suitable for applications in electronic devices. Research indicates that compounds with similar pyrazine frameworks can enhance charge transport properties, which are critical for efficient semiconductor performance.

Biological Studies

Enzyme Inhibitors and Receptor Modulators

The compound is utilized in biological research to study enzyme inhibitors and receptor modulators. Its derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression. The exploration of these inhibitors is vital for developing new therapeutic strategies targeting cancer metabolism and signaling pathways.

Case Study: Kinase Inhibition

Research has shown that certain derivatives derived from this compound can effectively inhibit kinases such as AKT2/PKBβ, which play significant roles in glioma malignancy. The inhibition of these pathways is crucial for developing effective cancer treatments .

Industrial Applications

Agrochemicals and Dyes

In industrial applications, this compound is involved in the synthesis of agrochemicals and dyes. Its chlorinated structure enhances its reactivity, making it a valuable intermediate in producing various chemical products used in agriculture and textile industries.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(4-chlorophenyl)pyrazine depends on its application:

Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors involved in disease pathways.

Materials Science: It functions as a charge transport material in organic semiconductors, facilitating electron or hole transport.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-(trifluoromethyl)pyrazine: Similar structure but with a trifluoromethyl group instead of a chlorophenyl group.

2-Chloro-6-(4-fluorophenyl)pyrazine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

2-Chloro-6-(4-chlorophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

2-chloro-6-(4-chlorophenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-3-1-7(2-4-8)9-5-13-6-10(12)14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNZYIPBGXYXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613382 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637353-09-4 | |

| Record name | 2-Chloro-6-(4-chlorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.